molecular formula C18H24N2O2S B12566483 2(3H)-Benzothiazolone, 6-(1-oxopropyl)-3-[3-(1-piperidinyl)propyl]- CAS No. 198056-29-0

2(3H)-Benzothiazolone, 6-(1-oxopropyl)-3-[3-(1-piperidinyl)propyl]-

Cat. No.: B12566483
CAS No.: 198056-29-0
M. Wt: 332.5 g/mol
InChI Key: UOTVBAFVZJPADP-UHFFFAOYSA-N
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Description

2(3H)-Benzothiazolone, 6-(1-oxopropyl)-3-[3-(1-piperidinyl)propyl]- is a synthetic organic compound that belongs to the benzothiazolone family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzothiazolone, 6-(1-oxopropyl)-3-[3-(1-piperidinyl)propyl]- typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzothiazolone Core: This can be achieved by cyclization of o-aminothiophenol with carbonyl compounds.

    Introduction of 1-Oxopropyl Group: This step might involve acylation reactions using propionyl chloride or similar reagents.

    Attachment of Piperidinyl Propyl Group: This can be done through nucleophilic substitution reactions using piperidine and appropriate alkyl halides.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzothiazolone, 6-(1-oxopropyl)-3-[3-(1-piperidinyl)propyl]- can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

    Chemistry: Used as intermediates in organic synthesis.

    Biology: Studied for its biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2(3H)-Benzothiazolone, 6-(1-oxopropyl)-3-[3-(1-piperidinyl)propyl]- involves interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    2(3H)-Benzothiazolone: The parent compound with similar core structure.

    6-(1-Oxopropyl)-2(3H)-Benzothiazolone: Lacks the piperidinyl propyl group.

    3-[3-(1-Piperidinyl)propyl]-2(3H)-Benzothiazolone: Lacks the 1-oxopropyl group.

Uniqueness

2(3H)-Benzothiazolone, 6-(1-oxopropyl)-3-[3-(1-piperidinyl)propyl]- is unique due to the presence of both the 1-oxopropyl and piperidinyl propyl groups, which might confer distinct biological activities and chemical properties compared to its analogs.

Properties

CAS No.

198056-29-0

Molecular Formula

C18H24N2O2S

Molecular Weight

332.5 g/mol

IUPAC Name

3-(3-piperidin-1-ylpropyl)-6-propanoyl-1,3-benzothiazol-2-one

InChI

InChI=1S/C18H24N2O2S/c1-2-16(21)14-7-8-15-17(13-14)23-18(22)20(15)12-6-11-19-9-4-3-5-10-19/h7-8,13H,2-6,9-12H2,1H3

InChI Key

UOTVBAFVZJPADP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)N(C(=O)S2)CCCN3CCCCC3

Origin of Product

United States

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